molecular formula C28H29N3O6S2 B2430481 ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-06-9

ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2430481
CAS RN: 489471-06-9
M. Wt: 567.68
InChI Key: NJFJZBQUIZMHNM-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydroisoquinoline, which is a type of isoquinoline . Isoquinolines are a type of heterocyclic aromatic organic compound similar to naphthalene and are often used in the synthesis of natural products and pharmaceuticals .


Synthesis Analysis

Dihydroisoquinoline derivatives can be synthesized using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .


Molecular Structure Analysis

The compound contains a dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . It also contains a sulfonyl group attached to the benzene ring, and a tetrahydrothieno[2,3-c]pyridine moiety, which is a type of heterocyclic compound .

Scientific Research Applications

Synthesis and Characterization

A significant application of this compound lies in its use for the synthesis of new heterocyclic structures. For instance, the acetylation of amino-tetrahydrothienoisoquinoline derivatives has led to the creation of compounds with potential for pharmacological exploration, indicating a pathway for the synthesis of molecules that might have biological activity (R. Zaki, S. M. Radwan, & A. El-Dean, 2017). Similarly, research into the synthesis of bioactive molecules like fluoro-substituted benzothiazoles incorporating sulphonamido quinazolinyl imidazole frameworks has been carried out, showcasing the versatility of related chemical structures in generating biologically active compounds (Snehal Patel et al., 2009).

Pharmacological Potential

The synthetic methodologies involving this compound extend to the exploration of its pharmacological potential. The development of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, for example, allows for the future investigation of their pharmacological activities, laying the groundwork for the discovery of new drugs (R. Zaki, S. M. Radwan, & A. El-Dean, 2014). This approach underscores the importance of such compounds in the early stages of drug discovery and development.

Antimicrobial and Antitumor Screening

Moreover, the synthetic compounds derived from processes involving ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been subjected to biological screenings. For instance, compounds with a basis in tetrahydropyrimidothienoisoquinoline moieties have been synthesized and characterized, with a view towards investigating their pharmacological activities in the future, suggesting potential applications in treating diseases or conditions requiring antimicrobial or antitumor agents (Fatma M. Saleh et al., 2020).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has biological activity, it could be further investigated for potential medicinal applications. Alternatively, if it has interesting chemical properties, it could be studied for potential use in chemical synthesis .

properties

IUPAC Name

ethyl 6-acetyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6S2/c1-3-37-28(34)25-23-13-14-30(18(2)32)17-24(23)38-27(25)29-26(33)20-8-10-22(11-9-20)39(35,36)31-15-12-19-6-4-5-7-21(19)16-31/h4-11H,3,12-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFJZBQUIZMHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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